Stiripentol-d9 is a deuterated form of stiripentol, a medication primarily used to treat severe forms of epilepsy . It is an anticonvulsant drug that works by slowing down the electrical activity in the brain and reducing the number and severity of seizures .
The synthesis of Stiripentol involves several steps. Initially, 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound, which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 .
The molecular formula of Stiripentol-d9 is C14H9D9O3 . The chemical structure of stiripentol is significantly different from any other marketed antiepileptic drug . Detailed vibrational spectroscopic features of stiripentol aided by density functional theory (DFT) computations have been explored .
Upon acid degradation of Stiripentol, the hydroxyl moiety was protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .
Stiripentol-d9, chemically known as 1-(Benzo[d][1,3]dioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-ol, is a deuterated analog of stiripentol, a third-generation antiepileptic drug primarily used in the treatment of Dravet syndrome and other refractory epilepsy conditions. This compound functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, enhancing GABA-mediated neurotransmission. The deuterated form is utilized for analytical purposes, particularly in quantification methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
Stiripentol-d9 is synthesized from stiripentol through specific chemical modifications that incorporate deuterium atoms into its molecular structure. It is classified under the category of antiepileptic agents and is recognized for its role in enhancing GABAergic activity in the central nervous system. The compound's unique properties make it suitable for research applications, particularly in pharmacokinetics and drug metabolism studies.
The synthesis of stiripentol-d9 can be achieved through various methods, with one notable approach being a one-pot synthesis that streamlines the process while maintaining high purity levels. In this method:
This method is advantageous due to its efficiency and reduced environmental impact compared to traditional multi-step syntheses .
The molecular formula of stiripentol-d9 is C13H15D9O3, with a molecular weight of approximately 235.38 g/mol. The structure features:
Nuclear magnetic resonance spectroscopy (NMR) provides detailed insights into the molecular structure, revealing distinct chemical shifts corresponding to the deuterated positions .
Stiripentol-d9 participates in various chemical reactions typical for organic compounds containing double bonds and functional groups:
These reactions are pivotal for synthesizing derivatives or modifying stiripentol-d9 for specific research applications .
Stiripentol-d9 acts primarily as a positive allosteric modulator of GABA type A receptors. Its mechanism involves:
Research indicates that stiripentol-d9 may preferentially enhance GABA-mediated responses in receptors containing specific subunits (e.g., alpha 3) while having lesser effects on others (e.g., alpha 1) .
Stiripentol-d9 exhibits several notable physical and chemical properties:
These properties are critical for its application in analytical chemistry and pharmacological research .
Stiripentol-d9 serves multiple roles within scientific research:
Stiripentol-d9 (CAS 1185239-64-8) is a deuterated isotopologue of the anticonvulsant agent stiripentol, where nine hydrogen atoms (^1H) are replaced by deuterium (^2H or D). Its molecular formula is C~14~H~9~D~9~O~3~, with a molecular weight of 243.35 g/mol, compared to 234.29 g/mol for non-deuterated stiripentol (C~14~H~18~O~3~) [2] [8]. This isotopic substitution occurs at specific positions within the benzodioxol-pentenol scaffold, strategically designed to alter pharmacokinetic properties without modifying the core pharmacological activity.
The deuterium atoms in stiripentol-d9 are incorporated at three distinct molecular sites, as confirmed by SMILES notation and structural analyses [2] [5] [8]:
Table 1: Deuterium Incorporation Sites in Stiripentol-d9
Position | Functional Group | Number of D Atoms | Structural Notation |
---|---|---|---|
C4 (terminal) | Methyl groups | 6 | –C(CD~3~)~2~ |
C3 (chiral center) | Methylene group | 3 | –C(OD)(CD~3~)– |
Total | 9 |
This targeted deuteration minimizes metabolic degradation at vulnerable sites, particularly the hydroxyl and alkyl regions, where oxidative metabolism occurs via cytochrome P450 enzymes [2] [6]. The benzodioxole ring (C~7~H~4~O~3~) remains unmodified, preserving its role in target engagement.
Stiripentol possesses a chiral center at the C3 carbon of its pentenol chain, generating two enantiomers: R(+)-stiripentol and S(−)-stiripentol. Stiripentol-d9 retains this chirality, with the deuterated analogue existing as either a racemic mixture or enantiopure forms [5] [9]. The (S)-stiripentol-d9 enantiomer (CAS sc-220134) is explicitly synthesized for studies requiring stereochemical precision, as evidenced by its chiral SMILES notation:O[C@H](/C=C/C1=CC2=C(C=C1)OCO2)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
[9]
The retention of stereochemistry is critical because:
Deuteration primarily modifies physicochemical and metabolic attributes while preserving pharmacological targets:
Table 2: Comparative Properties of Stiripentol-d9 vs. Stiripentol
Property | Stiripentol | Stiripentol-d9 | Functional Impact |
---|---|---|---|
Molecular Formula | C~14~H~18~O~3~ | C~14~H~9~D~9~O~3~ | Altered mass spectrometry signature |
Molecular Weight (g/mol) | 234.29 | 243.35 | +3.9% mass shift |
Metabolic Stability | Rapid CYP-mediated oxidation | Reduced first-pass metabolism | ↑ Bioavailability; ↓ clearance rate [2] |
Mechanism of Action | GABA~A~ PAM; Na+/Ca2+ channel blocker | Identical to non-deuterated form | Unchanged target engagement [6] |
Key Differences:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0